molecular formula C10H12O5 B14676862 Methyl 2,6-dihydroxy-4-methoxy-3-methylbenzoate CAS No. 39828-28-9

Methyl 2,6-dihydroxy-4-methoxy-3-methylbenzoate

Cat. No.: B14676862
CAS No.: 39828-28-9
M. Wt: 212.20 g/mol
InChI Key: GMVGIEYLAUEQRM-UHFFFAOYSA-N
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Description

Methyl 2,6-dihydroxy-4-methoxy-3-methylbenzoate is an organic compound with the molecular formula C10H12O5 It is a derivative of benzoic acid, characterized by the presence of hydroxyl, methoxy, and methyl groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,6-dihydroxy-4-methoxy-3-methylbenzoate typically involves the esterification of 2,6-dihydroxy-4-methoxy-3-methylbenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester. The reaction mixture is then cooled, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,6-dihydroxy-4-methoxy-3-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The methoxy and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 2,6-dihydroxy-4-methoxy-3-methylbenzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2,6-dihydroxy-4-methoxy-3-methylbenzoate involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound may exert its effects through the modulation of enzyme activity, disruption of microbial cell walls, or scavenging of free radicals.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,4-dihydroxy-3,6-dimethylbenzoate
  • Methyl 2,6-dihydroxy-4-methylbenzoate
  • Methyl 2,4-dihydroxybenzoate

Uniqueness

Methyl 2,6-dihydroxy-4-methoxy-3-methylbenzoate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties

Properties

CAS No.

39828-28-9

Molecular Formula

C10H12O5

Molecular Weight

212.20 g/mol

IUPAC Name

methyl 2,6-dihydroxy-4-methoxy-3-methylbenzoate

InChI

InChI=1S/C10H12O5/c1-5-7(14-2)4-6(11)8(9(5)12)10(13)15-3/h4,11-12H,1-3H3

InChI Key

GMVGIEYLAUEQRM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C(=C1O)C(=O)OC)O)OC

Origin of Product

United States

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